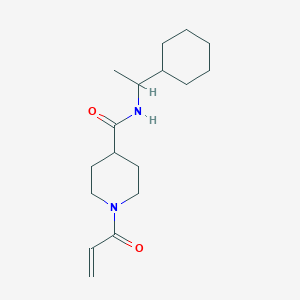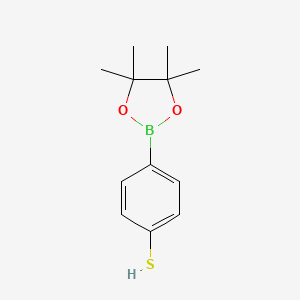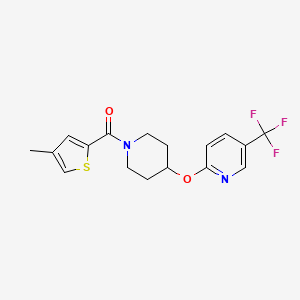
(4-Methylthiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis could involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a five-membered ring with nitrogen . It also contains a trifluoromethyl group attached to a pyridin-2-yl group.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers could lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Compounds related to (4-Methylthiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone have been synthesized and tested for antimicrobial activity. Specifically, derivatives of difluorophenyl(piperidin-4-yl)methanone exhibited good antimicrobial activity against certain bacterial and fungal strains, suggesting potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
- Structural studies on compounds structurally similar to the target compound revealed detailed insights into their crystal structure, confirming the geometry around specific atoms and demonstrating the presence of inter and intra-molecular hydrogen bonds. This provides valuable information for the design of new compounds with tailored properties (Karthik et al., 2021).
Molecular Docking and Anticancer Activity
- Research into derivatives incorporating elements of the target compound structure has also explored their potential as anticancer and antimicrobial agents. Molecular docking studies complemented these findings, offering insights into how these compounds could be further optimized for medical applications (Katariya, Vennapu, & Shah, 2021).
Synthesis Techniques
- Innovations in synthesis techniques for related compounds have been documented, providing pathways to improve yield and efficiency in producing such complex molecules. This includes the use of specific starting materials and conditions to achieve high overall yields (Rui, 2010).
Advanced Applications
- Further research into compounds with similar structural motifs has explored their use in various advanced applications, including as ligands in metal complexes for catalysis and as components in materials science for the development of new materials with desirable properties (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Orientations Futures
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Propriétés
IUPAC Name |
(4-methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-11-8-14(25-10-11)16(23)22-6-4-13(5-7-22)24-15-3-2-12(9-21-15)17(18,19)20/h2-3,8-10,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBKJMBKJBWRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)
![2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2745488.png)



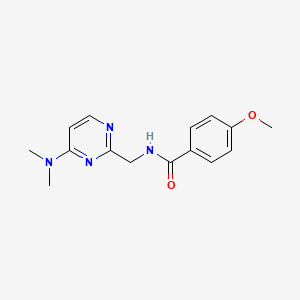
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)

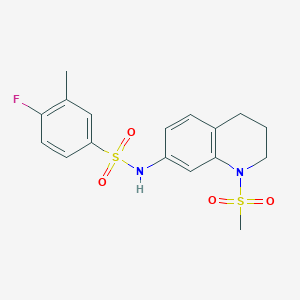
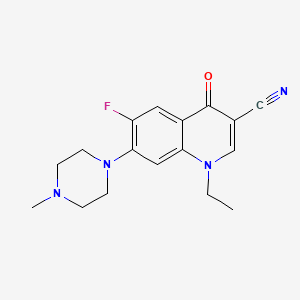
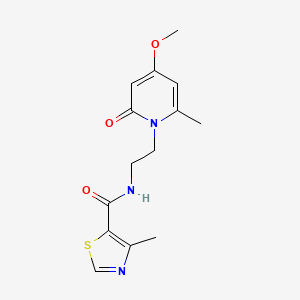
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)
